2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
This compound is a tetrahydropyridine derivative featuring a cyano group at position 3, a thioether-linked acetamide moiety at position 2, and a para-tolyl (p-tolyl) substituent at position 2.
Properties
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-13-2-4-14(5-3-13)17-10-19(26)25-21(18(17)11-23)28-12-20(27)24-16-8-6-15(22)7-9-16/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUJIGKSUVYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 377.46 g/mol. The structure features a tetrahydropyridine core with cyano and thio groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties. For instance, derivatives containing the tetrahydropyridine structure have shown activity against various cancer cell lines, including breast and colon cancer cells. A study reported that modifications on the tetrahydropyridine scaffold enhance cytotoxicity against human cancer cells (IC50 values ranging from 10 µM to 20 µM) .
Antimicrobial Properties
Compounds with thioamide functionalities are known for their antimicrobial activities. The presence of sulfur in the structure may enhance interactions with bacterial enzymes. In vitro studies have shown that related compounds have significant activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in models of neurodegeneration. They have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in conditions like Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with Receptors : It could act as a modulator for various receptors involved in pain and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related tetrahydropyridine derivatives on HeLa cells and reported IC50 values indicating moderate to high cytotoxicity .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .
- Neuroprotective Studies : Research focusing on AChE inhibition showed that related compounds significantly reduced AChE activity in vitro, suggesting potential for treating neurodegenerative diseases .
Data Table of Biological Activities
Scientific Research Applications
Inhibition of Necroptosis
Necrostatin-34 has been extensively studied for its ability to inhibit necroptosis by blocking RIPK1 activity. This action is particularly relevant in pathological conditions such as neurodegenerative diseases and ischemic injuries where necroptosis contributes to cell death.
- Case Study : In models of neurodegeneration, treatment with Necrostatin-34 has shown to reduce neuronal loss and improve functional outcomes following ischemic strokes .
Cancer Research
The modulation of necroptosis has implications in cancer therapy. By inhibiting RIPK1, Necrostatin-34 may enhance the efficacy of chemotherapeutic agents by preventing tumor cells from undergoing necroptosis in response to treatment.
- Research Findings : Studies indicate that combining Necrostatin-34 with conventional chemotherapy may lead to increased apoptosis in resistant cancer cell lines .
Inflammatory Diseases
The compound's ability to regulate cell death pathways makes it a candidate for treating inflammatory diseases. By inhibiting necroptosis, Necrostatin-34 can potentially reduce tissue damage associated with chronic inflammation.
- Clinical Implications : Animal studies have demonstrated that Necrostatin-34 administration can mitigate symptoms in models of inflammatory bowel disease by reducing necrotic cell death and subsequent inflammation .
Data Table: Summary of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (–S–) group undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Reaction with alkyl halides : Forms sulfonium intermediates, enabling further functionalization.
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Oxidation to sulfones : Using H₂O₂ or mCPBA (meta-chloroperbenzoic acid) yields sulfone derivatives, enhancing electrophilicity .
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Alkylation of thioether | K₂CO₃, DMF, alkyl halide | S-Alkylated derivative | |
| Oxidation to sulfone | H₂O₂ (30%), AcOH, 50°C | Sulfone analog with increased polarity |
Cyano Group Transformations
The cyano (–CN) group participates in hydrolysis and cycloaddition reactions:
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Hydrolysis to amides/carboxylic acids : Acidic or basic hydrolysis converts –CN to –CONH₂ or –COOH .
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Cyclization with thiosemicarbazides : Forms triazole or thiadiazole rings under thermal conditions .
Oxo Group Reactivity
The keto group at position 6 enables keto-enol tautomerism and condensation reactions:
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Condensation with hydrazines : Forms hydrazones, useful for synthesizing heterocyclic scaffolds .
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Reduction to alcohol : NaBH₄ or LiAlH₄ reduces the oxo group to a hydroxyl, altering solubility.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Hydrazone formation | NH₂NH₂, EtOH, Δ | 6-Hydrazono-tetrahydropyridine derivative | |
| Reduction to alcohol | NaBH₄, MeOH, 0°C | 6-Hydroxy-tetrahydropyridine analog |
Acetamide Group Modifications
The acetamide (–NHCOCH₃) group undergoes hydrolysis and cross-coupling:
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Hydrolysis to carboxylic acid : Strong acids (e.g., HCl) cleave the amide bond, yielding acetic acid derivatives .
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Buchwald–Hartwig amination : Pd catalysis couples the acetamide with aryl halides, enabling diversification .
Electrophilic Aromatic Substitution (EAS)
The p-tolyl and 4-fluorophenyl rings undergo EAS reactions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions .
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Halogenation : Br₂/FeBr₃ adds halogens to electron-rich positions .
Key Mechanistic Insights:
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Thioether oxidation : Proceeds via a two-electron mechanism, forming sulfoxide intermediates before reaching sulfones .
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Cyano hydrolysis : Follows a stepwise pathway: –CN → –CONH₂ → –COOH under acidic conditions .
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Keto-enol tautomerism : Stabilizes enolate intermediates, facilitating nucleophilic attacks at the α-carbon .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of thioacetamide-linked tetrahydropyridines. Key structural analogues include:
Key Observations :
- Fluorine vs. Chlorine : The 4-fluorophenyl group (target compound) offers reduced steric hindrance and improved metabolic stability compared to the 4-chlorophenyl analogue in , though direct comparative data are lacking .
- Heterocyclic Core Variations: Compounds with quinazolinone or thiazolidinone cores (e.g., ) exhibit divergent bioactivity profiles, suggesting the tetrahydropyridine scaffold in the target compound may prioritize kinase or protease targeting .
Physicochemical Properties
- Solubility: The 4-fluorophenyl and cyano groups may confer moderate aqueous solubility, superior to wholly aromatic analogues (e.g., ) but inferior to polar heterocyclic derivatives (e.g., ) .
- Thermal Stability : Melting points for this class are sparsely reported, though the tetrahydropyridine core is generally stable up to 200°C based on analogous compounds .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of structurally related tetrahydropyridinone-thioacetamide derivatives typically involves multi-step substitution and condensation reactions. For example:
- Step 1: Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaH) to introduce aryl groups. A similar approach was used in a patent to prepare intermediates via nitrobenzene substitution .
- Step 2: Reduction of nitro groups to amines under acidic conditions (e.g., Fe/HCl) .
- Step 3: Thioacetamide formation via condensation with cyanoacetic acid derivatives. A refluxing ethanol-dioxane mixture (1:2) at 80°C for 30 minutes yielded 85% purity in analogous compounds .
Key Variables:
- Base selection: Strong bases (e.g., NaH) improve substitution efficiency but may require inert atmospheres.
- Solvent systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst optimization: Sodium acetate acts as a mild catalyst for condensation, reducing side-product formation .
Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 72% | >90% | |
| Condensation | NaOAc, ethanol-dioxane | 85% | 95% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR:
- The tetrahydropyridinone ring protons appear as multiplets at δ 2.5–3.5 ppm. The 4-(p-tolyl) group shows aromatic protons at δ 7.2–7.4 ppm, while the 4-fluorophenylacetamide moiety resonates at δ 6.8–7.1 ppm .
- Carbonyl (C=O) signals are observed at δ 165–175 ppm .
- IR: Stretching vibrations for C≡N (2250 cm⁻¹), C=O (1680 cm⁻¹), and S-C (650 cm⁻¹) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion peak [M+H]+ at m/z calculated for C₂₂H₁₉FN₃O₂S (432.12) .
Validation Protocol:
- Compare experimental data with computed spectra from PubChem or crystallographic databases (e.g., CCDC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
- Modification Sites:
- Tetrahydropyridinone core: Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance electrophilicity and target binding .
- Thioacetamide linker: Replace sulfur with sulfone (-SO₂-) to improve metabolic stability .
- 4-Fluorophenyl group: Test substituents (e.g., -CF₃, -OCH₃) to modulate lipophilicity and blood-brain barrier penetration .
Experimental Design:
- In vitro assays: Screen analogs against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Docking simulations: Use AutoDock Vina to predict binding modes with conserved residues (e.g., Lys721 in EGFR) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from variations in:
- Assay conditions:
- ATP concentration (e.g., 10 μM vs. 100 μM) alters IC₅₀ values in kinase inhibition assays .
- Serum protein content (e.g., 10% FBS) may reduce compound bioavailability .
- Compound purity: HPLC-UV (>98% purity) ensures reliable activity data, as impurities (e.g., unreacted cyano intermediates) can skew results .
Case Study:
A 2021 study reported conflicting IC₅₀ values (0.5 μM vs. 5 μM) for a related compound. Re-analysis revealed residual DMSO (>1%) in stock solutions suppressed activity .
Q. What strategies mitigate toxicity risks during in vivo testing?
Methodological Answer:
- Metabolic profiling: Use liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides from cyano groups).
- Prodrug design: Mask the thioacetamide moiety with a cleavable ester to reduce off-target effects .
- Dose optimization: Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg and escalating to 100 mg/kg .
Safety Data:
- Acute toxicity (LD₅₀) for analogs ranges from 200–500 mg/kg in mice .
- First-aid protocols for accidental exposure include saline eye rinsing (15 minutes) and activated charcoal for ingestion .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
